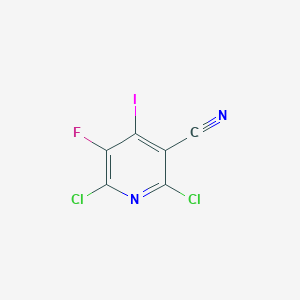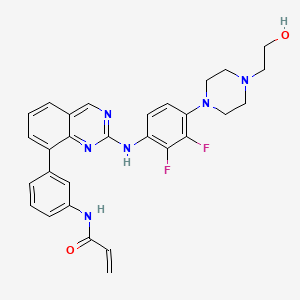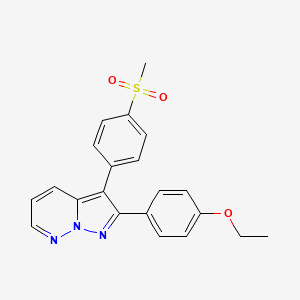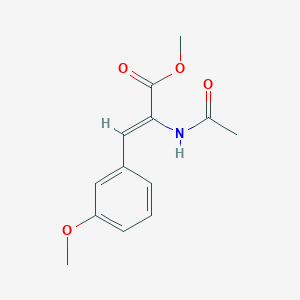
bis(prop-2-enyl) (Z)-but-2-enedioate;(Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(prop-2-enyl) (Z)-but-2-enedioate; (Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid is an organic compound characterized by its unique structure, which includes two prop-2-enyl groups attached to a but-2-enedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(prop-2-enyl) (Z)-but-2-enedioate typically involves the esterification of (Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid with appropriate alcohols under acidic conditions. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of bis(prop-2-enyl) (Z)-but-2-enedioate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed, and the reaction conditions are optimized to maximize the production rate while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(prop-2-enyl) (Z)-but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated esters or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of bis(prop-2-enyl) (Z)-but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s double bonds and ester groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl fumarate: Similar ester structure but with ethyl groups instead of prop-2-enyl groups.
Dimethyl maleate: Another ester with a similar backbone but different alkyl groups.
Bis(allyl) fumarate: Contains allyl groups instead of prop-2-enyl groups.
Uniqueness
Bis(prop-2-enyl) (Z)-but-2-enedioate is unique due to its specific prop-2-enyl groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its structural features may lead to different biological activities and industrial uses.
Propriétés
IUPAC Name |
bis(prop-2-enyl) (Z)-but-2-enedioate;(Z)-2,3-bis(prop-2-enyl)but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2;1-3-5-7(9(11)12)8(6-4-2)10(13)14/h3-6H,1-2,7-8H2;3-4H,1-2,5-6H2,(H,11,12)(H,13,14)/b6-5-;8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCWXCQACFBCSE-DRVISDEBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(CC=C)C(=O)O)C(=O)O.C=CCOC(=O)C=CC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C(=C(\CC=C)/C(=O)O)/C(=O)O.C=CCOC(=O)/C=C\C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![methyl (Z)-2-acetamido-3-[4-(2-methylpropyl)phenyl]prop-2-enoate](/img/structure/B8037480.png)
